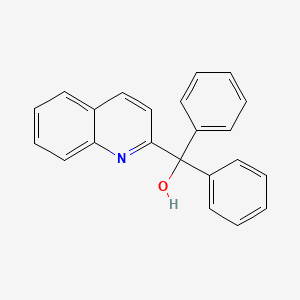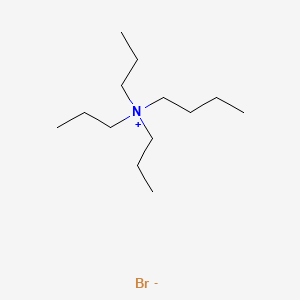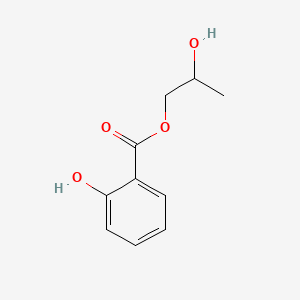
Pyrimidine-5-thiol
Übersicht
Beschreibung
Pyrimidine-5-thiol: is an organic compound with the molecular formula C4H4N2S . It is a derivative of pyrimidine, where a thiol group (-SH) is attached to the fifth position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrimidine-5-thiol can be synthesized through various methods. One common approach involves the reaction of pyrimidine derivatives with sulfur-containing reagents. For example, the reaction of 4,6-diamino-2-pyrimidinethiol with metal salts under hydrothermal conditions can yield coordination polymers . Another method involves the use of silver coordination polymers, where 4,6-diamino-2-pyrimidinethiol acts as a ligand .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Hydrothermal synthesis and coordination polymer formation are commonly employed techniques in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol group, which can participate in redox processes and form covalent bonds with other molecules .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group to form disulfides or sulfonic acids.
Reduction: Reducing agents like sodium borohydride can reduce disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the thiol group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrimidine-5-thiol is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, drug delivery, and environmental remediation .
Biology: In biological research, this compound is studied for its potential antibacterial and antioxidant properties. It has been shown to exhibit activity against multidrug-resistant bacteria and can be used in the development of new antimicrobial agents .
Medicine: The compound’s ability to form coordination complexes with metals makes it a candidate for drug development. It can be used to design metal-based drugs with enhanced therapeutic properties .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including catalysts and sensors. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Pyrimidine-5-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of coordination complexes. These complexes can exhibit various biological activities, such as antibacterial and antioxidant effects .
Molecular Targets and Pathways:
Antibacterial Activity: The compound can disrupt bacterial cell walls and membranes, leading to cell death.
Antioxidant Activity: this compound can scavenge free radicals and protect cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
4,6-Diamino-2-pyrimidinethiol: This compound is structurally similar to Pyrimidine-5-thiol and is used in the synthesis of coordination polymers and MOFs.
2-Thiopyrimidine: Another thiol-containing pyrimidine derivative with similar chemical properties and applications.
Uniqueness: this compound is unique due to its specific position of the thiol group on the pyrimidine ring, which influences its reactivity and interaction with other molecules.
Eigenschaften
IUPAC Name |
pyrimidine-5-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHIWANQNOGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405770 | |
| Record name | 5-PYRIMIDINETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29878-64-6 | |
| Record name | 5-PYRIMIDINETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1621938.png)

![Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate](/img/structure/B1621941.png)
![P-[[4-[(2-Hydroxyethyl)amino]-1-naphthyl]azo]benzenesulphonamide](/img/structure/B1621942.png)


